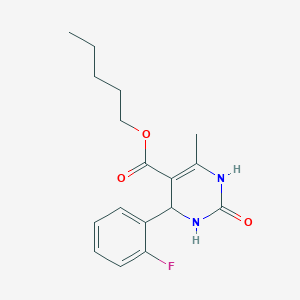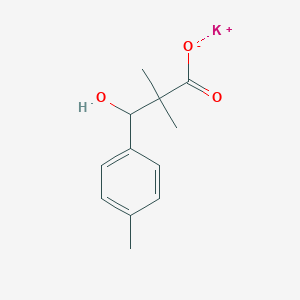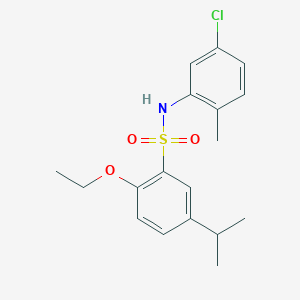![molecular formula C18H21ClO4 B4921187 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene, also known as SR-59230A, is a selective antagonist for the β3-adrenergic receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SR-59230A.
Mecanismo De Acción
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is a selective antagonist for the β3-adrenergic receptor. This receptor is found in adipose tissue, where it plays a role in the regulation of lipolysis and thermogenesis. By blocking the β3-adrenergic receptor, this compound inhibits the breakdown of triglycerides in adipose tissue, leading to decreased fat mobilization and increased energy expenditure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. In animal studies, this compound has been shown to decrease body weight, improve glucose tolerance, and increase insulin sensitivity. This compound has also been shown to have potential anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene research include further exploration of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases. Additionally, studies on the potential use of this compound in the treatment of cancer and neurological disorders are warranted. Further research is also needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
In conclusion, this compound is a selective antagonist for the β3-adrenergic receptor that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of triglyceride breakdown in adipose tissue, leading to decreased fat mobilization and increased energy expenditure. While this compound has advantages such as selectivity for the β3-adrenergic receptor, its low solubility in water can pose limitations in certain lab experiments. Further research is needed to explore its potential therapeutic applications and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 2-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to form the desired compound, this compound.
Aplicaciones Científicas De Investigación
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has been studied extensively for its potential therapeutic applications. It has been shown to have a potential role in the treatment of obesity, diabetes, and cardiovascular diseases. This compound has also been studied for its potential use in the treatment of cancer and neurological disorders.
Propiedades
IUPAC Name |
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-13-8-9-14(19)17(12-13)22-10-5-11-23-18-15(20-2)6-4-7-16(18)21-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAILIAKADNVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
![N-(2-methoxy-5-methylphenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4921160.png)
![1-allyl-5-{[(4-methylpentyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921164.png)
![2-methoxy-N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4921170.png)
![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)

![2,9-bis(2-hydroxyethyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B4921192.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)

